molecular formula C11H12O2 B11915439 (R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11915439
M. Wt: 176.21 g/mol
InChI Key: FHHRUGXTFGAUGE-SECBINFHSA-N
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Description

®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reduction of 1-tetralone using sodium borohydride in methanol, followed by a hydroxymethylation reaction using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of naphthalenone carboxylic acids or aldehydes.

    Reduction: Formation of dihydronaphthalen-1-ol derivatives.

    Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    ®-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-2-ylmethanol: Similar in structure but with a pyran ring instead of a naphthalenone core.

    (3R,3’S,4R,4’R,5R,5’S,6R,6’S)-3-Amino-6-(hydroxymethyl)-6’-methyloctahydro-2H,2’H-2,2’-bipyran-2,3’,4,4’,5,5’-hexol: Contains multiple hydroxymethyl groups and a bipyran structure.

Uniqueness: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1

InChI Key

FHHRUGXTFGAUGE-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C(=O)[C@H]1CO

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CO

Origin of Product

United States

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